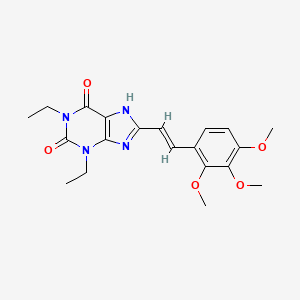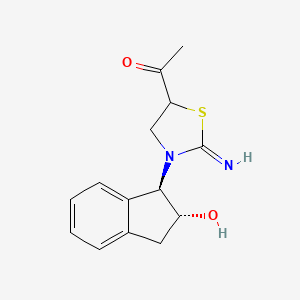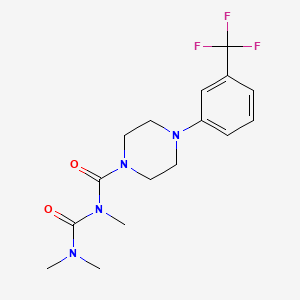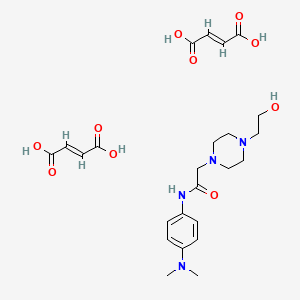
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a dimethylaminophenyl group and a piperazinylacetamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of 4-dimethylaminobenzaldehyde with an appropriate amine under acidic conditions to form the intermediate.
Piperazinylacetamide Formation: The intermediate is then reacted with 2-hydroxyethylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinylacetamide.
Dimaleate Salt Formation: Finally, the compound is converted to its dimaleate salt form by reacting with maleic acid under controlled pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including crystallization and recrystallization to ensure high purity.
Quality Control: Rigorous testing for consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate involves its interaction with specific molecular targets:
Molecular Targets: Binds to receptors or enzymes, modulating their activity.
Pathways Involved: Influences signaling pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide
- N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide monomaleate
Uniqueness
N-(4-Dimethylaminophenyl)-2-(4-(2-hydroxyethyl)-1-piperazinyl)acetamide dimaleate stands out due to its specific dimaleate salt form, which can influence its solubility, stability, and bioavailability compared to its counterparts.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
119017-77-5 |
|---|---|
Fórmula molecular |
C24H34N4O10 |
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N-[4-(dimethylamino)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C16H26N4O2.2C4H4O4/c1-18(2)15-5-3-14(4-6-15)17-16(22)13-20-9-7-19(8-10-20)11-12-21;2*5-3(6)1-2-4(7)8/h3-6,21H,7-13H2,1-2H3,(H,17,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
YWFRYGRNCYBDOD-LVEZLNDCSA-N |
SMILES isomérico |
CN(C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCO)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


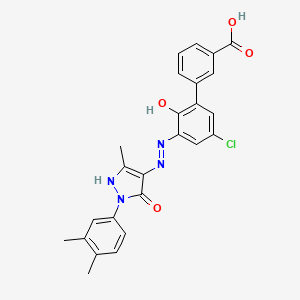

![[(3S,3aR,6S,6aS)-3-[6-(dimethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12768573.png)

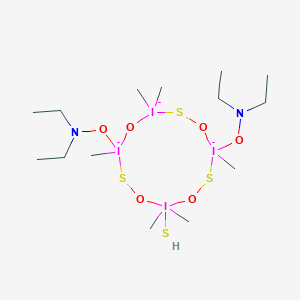
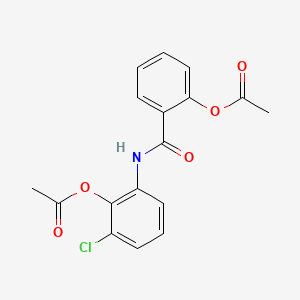


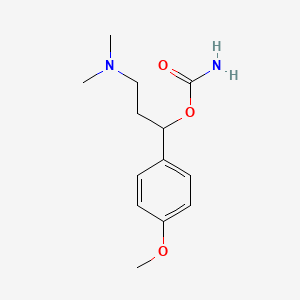
![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
